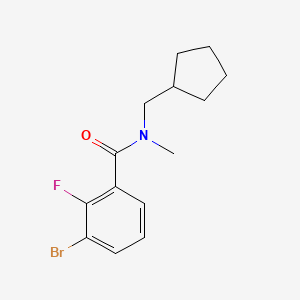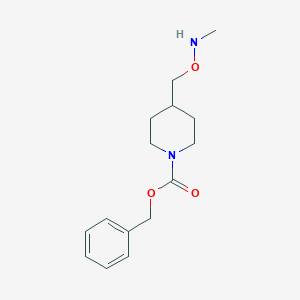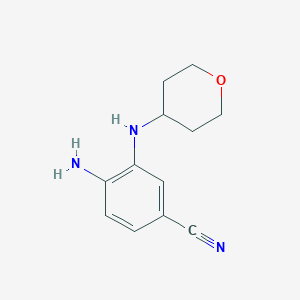
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is a derivative of D-glucose, where three hydroxyl groups are substituted with benzyl groups. This compound is significant in organic synthesis and has various applications in the biomedical industry, particularly as a precursor for glycosidic drugs used in studying specific diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose typically involves the benzylation of methyl α-D-glucopyranoside. Controlled benzylation using benzyl chloride and bases like LiOH or KOH can selectively produce the desired tri-benzyl ether . The reaction conditions often include:
Solvent: Acetone or similar organic solvents.
Temperature: Room temperature (around 25°C).
Reagents: Benzyl chloride, LiOH or KOH.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Acts as a precursor for glycosidic drugs, aiding in the study of diseases like diabetes and cancer.
Medicine: Utilized in the development of therapeutic agents targeting metabolic disorders.
Industry: Employed in the production of various biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of glycosidic bonds. The pathways involved include:
Glycosylation Pathways: Enzymatic processes that attach sugar moieties to proteins or lipids.
Molecular Targets: Enzymes like glycosyltransferases that catalyze the transfer of glycosyl groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-a-D-glucopyranoside: Another benzylated derivative of D-glucose with similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A fully benzylated derivative used in organic synthesis.
Uniqueness
Methyl 2,4,6-tri-O-benzyl-a-D-glucopyranose is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of glycosidic drugs and other complex carbohydrates.
Properties
Molecular Formula |
C28H32O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-methoxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)25(29)26(32-18-22-13-7-3-8-14-22)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3 |
InChI Key |
UFTIKUYXMPCFQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


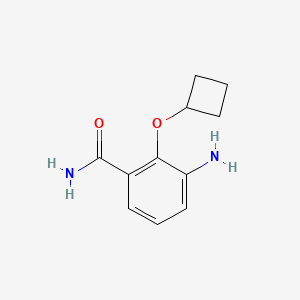
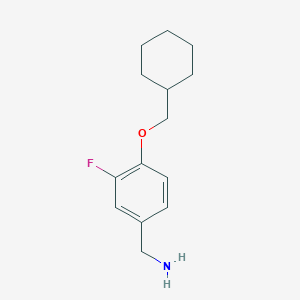
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)


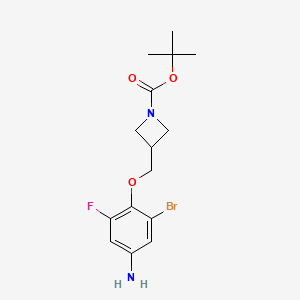
![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)
